molecular formula C9H12ClNS B13192965 5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole

5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole

Cat. No.: B13192965
M. Wt: 201.72 g/mol
InChI Key: PYPFDFAWIZWERE-UHFFFAOYSA-N
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Description

5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chloromethyl group attached to a cyclobutyl ring, which is further connected to a thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole typically involves the reaction of a cyclobutylmethyl halide with a thiazole derivative. One common method is the nucleophilic substitution reaction where the chloromethyl group on the cyclobutyl ring reacts with a thiazole compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, thiols, or alcohols can be used under basic conditions to replace the chloromethyl group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    5-([1-(Chloromethyl)cyclobutyl]methyl)-1,2,3-thiadiazole: Similar structure but with a thiadiazole ring instead of a thiazole ring.

    5-([1-(Chloromethyl)cyclobutyl]methyl)-2,4-dimethyl-2H-thiazole: Similar structure but with additional methyl groups on the thiazole ring.

Uniqueness

5-([1-(Chloromethyl)cyclobutyl]methyl)-1,3-thiazole is unique due to its specific combination of a chloromethyl group, a cyclobutyl ring, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H12ClNS

Molecular Weight

201.72 g/mol

IUPAC Name

5-[[1-(chloromethyl)cyclobutyl]methyl]-1,3-thiazole

InChI

InChI=1S/C9H12ClNS/c10-6-9(2-1-3-9)4-8-5-11-7-12-8/h5,7H,1-4,6H2

InChI Key

PYPFDFAWIZWERE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CN=CS2)CCl

Origin of Product

United States

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